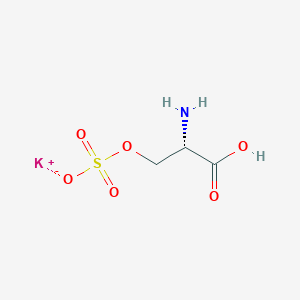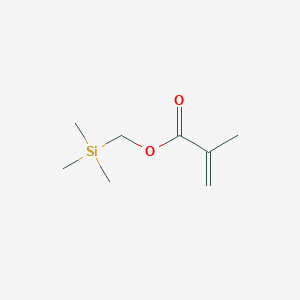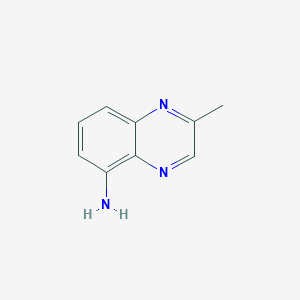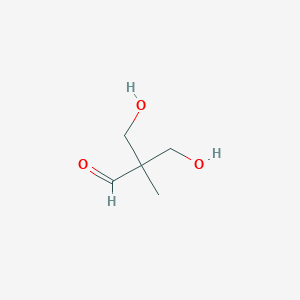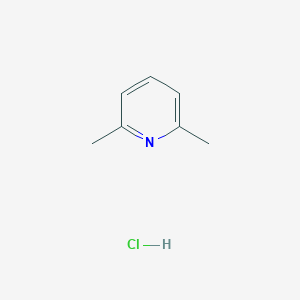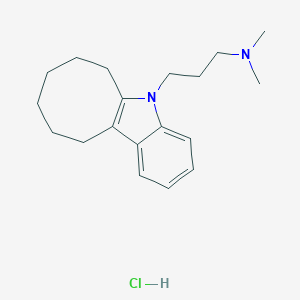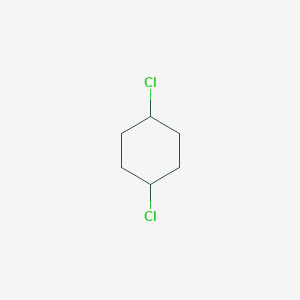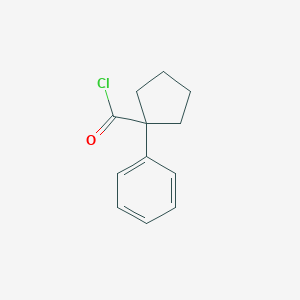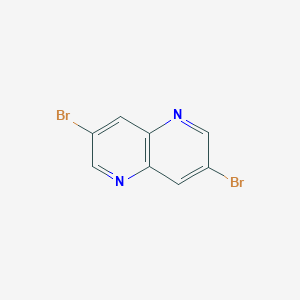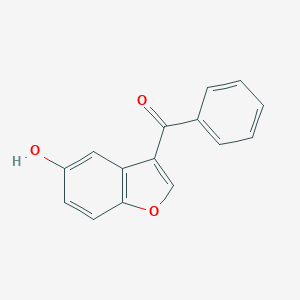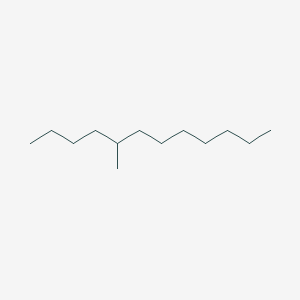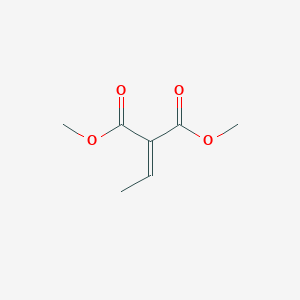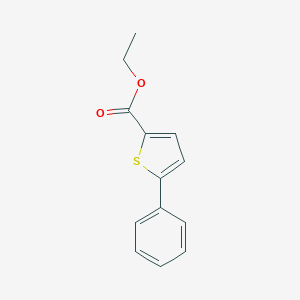
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oryzalin is a selective pre-emergence herbicide belonging to the dinitroaniline class. It is primarily used to control annual grasses and broadleaf weeds in various crops. The compound works by inhibiting cell division and elongation, leading to the formation of “tumor” roots with cells that have a predominantly isodiametric shape. This effect is related to the disruption of microtubule dynamics, making oryzalin a valuable tool for studying microtubule-related processes in plant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oryzalin can be synthesized through a multi-step process involving the nitration of dipropylamine followed by sulfonation. The general synthetic route includes:
Nitration: Dipropylamine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3,5-dinitro-dipropylamine.
Sulfonation: The nitrated product is then reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in the formation of oryzalin.
Industrial Production Methods
In industrial settings, the production of oryzalin involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Nitration: Using large reactors to handle the exothermic nitration reaction.
Sulfonation: Conducted in specialized equipment to manage the corrosive nature of chlorosulfonic acid.
Purification: The final product is purified through crystallization or other separation techniques to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
Oryzalin undergoes several types of chemical reactions, including:
Oxidation: Oryzalin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The nitro groups in oryzalin can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Amino derivatives of oryzalin.
Substitution Products: Different sulfonamide derivatives based on the nucleophile used
Scientific Research Applications
Oryzalin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of microtubule disruption and to develop new herbicides.
Biology: Employed in plant cell studies to investigate microtubule dynamics and cell division processes.
Medicine: Research into its potential use as an anticancer agent due to its ability to disrupt microtubules.
Industry: Utilized in agriculture to control weeds and improve crop yields. .
Mechanism of Action
Oryzalin exerts its effects by binding to tubulin, a protein that forms microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules. As a result, cell division is inhibited, and cells cannot elongate properly. The molecular target of oryzalin is the tubulin dimer, and the binding is both rapid and reversible. This interaction is highly specific to plant tubulin, making oryzalin an effective herbicide with minimal effects on non-target organisms .
Comparison with Similar Compounds
Oryzalin is part of the dinitroaniline class of herbicides, which includes other compounds such as trifluralin and pendimethalin. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Trifluralin: Similar to oryzalin, trifluralin disrupts microtubule formation but has a different chemical structure. It is also used as a pre-emergence herbicide.
Pendimethalin: Another dinitroaniline herbicide with a similar mode of action but different chemical properties and applications.
Colchicine: Although not a dinitroaniline, colchicine also disrupts microtubule formation and is used in plant breeding to induce polyploidy. .
Oryzalin’s unique combination of low toxicity and high specificity for plant tubulin makes it a valuable tool in both agricultural and scientific research.
Properties
CAS No. |
19485-86-0 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3 |
InChI Key |
YCQQIGNKPQHCNT-UHFFFAOYSA-N |
SMILES |
CCNC1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CCNC1CCCC2=CC=CC=C12 |
Synonyms |
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



